

finding the CAS number for N-cyclohexyl-2phenoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-cyclohexyl-2phenoxybenzamide

Cat. No.:

B3698232

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Technical Guide: N-cyclohexyl-2phenoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound **N-cyclohexyl-2-phenoxybenzamide** is not readily found in chemical databases with an assigned CAS number. Consequently, this guide provides data and protocols based on the closely related analogue, N-cyclohexyl-2-phenoxyacetamide (CAS: 303092-41-3), and general synthetic methods for 2-phenoxybenzamides. All data presented for the target compound should be considered predictive or based on this analogue.

Introduction

N-cyclohexyl-2-phenoxybenzamide belongs to the class of benzamide compounds, which are of significant interest in medicinal chemistry and materials science. The structure, featuring a cyclohexyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzoyl ring, suggests potential for diverse biological activities and applications as a synthetic intermediate. This technical guide provides a summary of available data, a detailed potential synthetic protocol, and a workflow for its preparation.

Physicochemical Data



Quantitative data for the analogous compound, N-cyclohexyl-2-phenoxyacetamide, has been compiled from computational predictions available in public databases.

Property	Value	Source
CAS Number	303092-41-3 (for N-cyclohexyl- 2-phenoxyacetamide)	PubChem[1]
Molecular Formula	C14H19NO2	PubChem[1]
Molecular Weight	233.31 g/mol	PubChem[1]
XLogP3	2.9	PubChem[1]
Topological Polar Surface Area	38.3 Ų	PubChem[1]
Physical Description	Solid (predicted)	
Solubility	Predicted to be soluble in organic solvents like ethanol and acetone.	

Synthesis and Experimental Protocols

The synthesis of **N-cyclohexyl-2-phenoxybenzamide** can be logically approached via a two-step process: the synthesis of the 2-phenoxybenzoic acid precursor, followed by amide coupling with cyclohexylamine.

3.1. Step 1: Synthesis of 2-Phenoxybenzoic Acid

A common and effective method for this step is the Ullmann condensation reaction.

- Reaction: 2-Chlorobenzoic acid + Phenol → 2-Phenoxybenzoic acid
- Reagents and Materials:
 - 2-Chlorobenzoic acid
 - Phenol



- Potassium carbonate (K₂CO₃)
- Copper(I) iodide (CuI) or other copper catalyst
- Pyridine (as solvent and base)
- Experimental Protocol:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
 - Add pyridine as the solvent and a catalytic amount of copper(I) iodide (e.g., 0.1 equivalents).
 - Heat the reaction mixture to reflux (approximately 115°C) and maintain for 12-24 hours,
 monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid (HCI) to precipitate the product.
 - Filter the crude 2-phenoxybenzoic acid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

3.2. Step 2: Amide Coupling to form N-cyclohexyl-2-phenoxybenzamide

The formation of the amide bond can be achieved using standard peptide coupling reagents.

- Reaction: 2-Phenoxybenzoic acid + Cyclohexylamine → N-cyclohexyl-2phenoxybenzamide
- Reagents and Materials:
 - 2-Phenoxybenzoic acid (from Step 1)
 - Cyclohexylamine



- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
 (EDC)
- 4-Dimethylaminopyridine (DMAP) (as catalyst)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
- Experimental Protocol:
 - Dissolve 2-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
 - Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
 - Add cyclohexylamine (1.2 equivalents) dropwise to the reaction mixture.
 - Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.
 - Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU.
 - Wash the filtrate with 1M HCl, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the resulting crude product by column chromatography on silica gel to obtain pure
 N-cyclohexyl-2-phenoxybenzamide.

Potential Biological Activity

While no specific biological data for **N-cyclohexyl-2-phenoxybenzamide** is available, the broader classes of N-cyclohexyl benzamides and phenoxyacetamides have been investigated for various therapeutic applications.



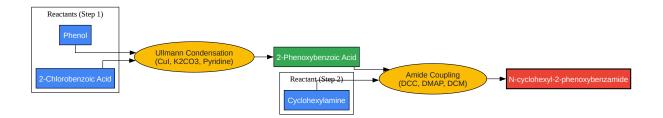
- N-cyclohexyl benzamides have been explored for their potential as anti-inflammatory and analgesic agents.[2] Some derivatives are also investigated for their effects on gastrointestinal motility.[3]
- The benzamide functional group is a common scaffold in a wide range of pharmaceuticals with diverse activities.
- The general class of N-cyclohexyl amides has been shown to have activity against intestinal bacteria in some contexts.[4]

Further research would be required to determine the specific biological profile of **N-cyclohexyl-2-phenoxybenzamide**.

Visualized Workflows and Pathways

5.1. Synthetic Workflow

The following diagram illustrates the two-step synthesis of **N-cyclohexyl-2-phenoxybenzamide**.



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Caption: Synthetic pathway for **N-cyclohexyl-2-phenoxybenzamide**.



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- To cite this document: BenchChem. [finding the CAS number for N-cyclohexyl-2-phenoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3698232#finding-the-cas-number-for-n-cyclohexyl-2-phenoxybenzamide]

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